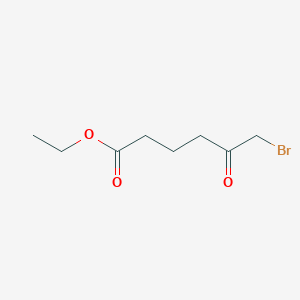
Methyl 5-(2,4-bis(benzyloxy)phenyl)isoxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(2,4-bis(benzyloxy)phenyl)isoxazole-3-carboxylate is a complex organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of two benzyloxy groups attached to the phenyl ring, which is further connected to the isoxazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(2,4-bis(benzyloxy)phenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under refluxing methanolic conditions to form the isoxazole ring . The benzyloxy groups are introduced through benzylation reactions using benzyl bromide and a suitable base.
Industrial Production Methods: Industrial production of this compound may employ microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous as it reduces reaction times and energy consumption . Additionally, catalyst-free and metal-free synthetic routes are preferred to minimize environmental impact and production costs .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5-(2,4-bis(benzyloxy)phenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy groups or the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Benzyl bromide with a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups at the benzyloxy positions.
Aplicaciones Científicas De Investigación
Methyl 5-(2,4-bis(benzyloxy)phenyl)isoxazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of advanced materials and as a precursor for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of methyl 5-(2,4-bis(benzyloxy)phenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. These interactions can lead to alterations in cellular pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activities .
Comparación Con Compuestos Similares
- Methyl 3-(benzyloxy)isoxazole-5-carboxylate
- Methyl 5-phenylisoxazole-3-carboxylate
- Benzyl 2-phenyloxazole-4-carboxylate
Comparison: Methyl 5-(2,4-bis(benzyloxy)phenyl)isoxazole-3-carboxylate is unique due to the presence of two benzyloxy groups, which can enhance its biological activity and solubility compared to similar compounds. The additional benzyloxy groups may also provide more sites for chemical modifications, allowing for the synthesis of a wider range of derivatives with potential therapeutic applications .
Propiedades
Fórmula molecular |
C25H21NO5 |
|---|---|
Peso molecular |
415.4 g/mol |
Nombre IUPAC |
methyl 5-[2,4-bis(phenylmethoxy)phenyl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C25H21NO5/c1-28-25(27)22-15-24(31-26-22)21-13-12-20(29-16-18-8-4-2-5-9-18)14-23(21)30-17-19-10-6-3-7-11-19/h2-15H,16-17H2,1H3 |
Clave InChI |
MZKVDBSOGYZKJC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-({2-[(N-{[(Adamantan-2-yl)oxy]carbonyl}-alpha-methyltryptophyl)amino]-1-phenylethyl}amino)-4-oxobutanoic acid](/img/structure/B13710918.png)
![tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate](/img/structure/B13710931.png)

![8-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13710955.png)
![3-[5-chloro-1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13710960.png)
![3-Methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B13710963.png)




![3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B13710996.png)

